molecular formula C14H24ClNO2 B1416801 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1170944-71-4

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1416801
M. Wt: 273.8 g/mol
InChI Key: ZAFTVPINGAWDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H24ClNO2 and a molecular weight of 273.80 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2.ClH/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4;/h5-6,9-11H,7-8,15H2,1-4H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature . Other physical and chemical properties such as boiling point and solubility are not available in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

  • One-Pot Synthesis Applications: Research has demonstrated the use of bifunctional palladium/amberlyst catalysts for the one-pot synthesis of compounds with potential analgesic properties. This process involves the direct dehydroxylation of tertiary alcohols to produce new opioidic compounds, showcasing the importance of catalytic systems in facilitating complex organic transformations (Wissler et al., 2007).

Pharmacology and Medicinal Chemistry

  • Antimicrobial and Anticoccidial Activities

    The Michael addition of amines to certain precursors has been utilized to synthesize compounds with significant antimicrobial and anticoccidial activities. Such compounds have been tested for their efficacy in protecting chickens against infections, indicating the potential for developing new antimicrobial agents (Georgiadis, 1976).

  • Monoamine Oxidase B (MAO-B) Inhibitors

    Derivatives of certain amines have been shown to act as potent, time-dependent inhibitors of MAO-B, a target for treating neurological disorders. The modification of these compounds through N-methylation has been found to enhance their inhibitory effects, suggesting a pathway for designing more effective therapeutic agents (Ding & Silverman, 1993).

Material Science

  • Polymer Modification: Research into radiation-induced poly vinyl alcohol/acrylic acid hydrogels has explored their modification through condensation reactions with various amines. This has led to the development of polymers with enhanced thermal stability and promising biological activities, highlighting the potential for medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • Schiff Base Inhibitors: Schiff bases derived from amines have been investigated for their effectiveness in inhibiting the corrosion of aluminum in hydrochloric acid solutions. This research contributes to the understanding of how molecular structures influence corrosion inhibition and could lead to the development of more efficient protective coatings (Ashassi-Sorkhabi et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes , it could potentially be used in the development of new chemical reactions, materials, or biological studies.

properties

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4;/h5-6,9-11H,7-8,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFTVPINGAWDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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